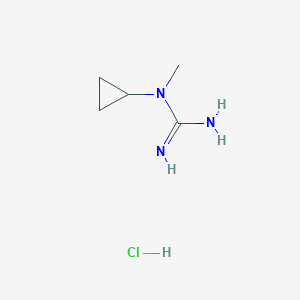

1-Cyclopropyl-1-methylguanidine hydrochloride

Description

Properties

IUPAC Name |

1-cyclopropyl-1-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c1-8(5(6)7)4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGOCJPBJGPSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423026-93-0 | |

| Record name | Guanidine, N-cyclopropyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-cyclopropyl-1-methylamine | From cyclopropyl methyl ketone via methyl-magnesium bromide addition, chlorosulphonyl isocyanate reaction, and hydrolysis with sodium hydroxide | This sequence yields the amine precursor in high purity and yield (up to 87% for hydrochloride salt) under relatively mild conditions |

| 2 | Formation of substituted cyanamide intermediate | Reaction of 1-cyclopropyl-1-methylamine with cyanogen bromide in dry ether | Requires anhydrous conditions and careful temperature control |

| 3 | Alkylation of cyanamide | Alkylation with appropriate alkyl halide and sodium hydride in dry THF | Ensures substitution on the cyanamide nitrogen |

| 4 | Guanidine formation | Reaction of alkylated cyanamide with ammonia or amine hydrochloride salt in presence of AlCl3 catalyst | Reflux in toluene or similar solvent for several hours |

| 5 | Isolation and purification | Column chromatography or aqueous work-up followed by recrystallization from ethanol/ether | Produces analytically pure this compound |

This synthetic route is advantageous because it uses commercially available starting materials and avoids harsh reaction conditions, leading to higher yields and purities compared to older methods.

Alternative Approaches and Improvements

- Chromatographic purification : Silica gel chromatography with 5-25% methanol in ethyl acetate is effective for isolating guanidine hydrochlorides, but can be replaced by aqueous work-up involving decomposition of catalyst complexes and extraction to avoid chromatography on large scale.

- Use of HCl gas for salt formation : Dissolution of the free base in ethyl acetate followed by bubbling HCl gas yields the hydrochloride salt efficiently, offering a straightforward method for salt preparation.

- Scalable synthesis of cyclopropyl amines : A related compound, 1-(cyclopropyl)cyclopropylamine hydrochloride, has been synthesized on a 50 g scale with reproducible yields using organolithium addition to bromocyclopropane derivatives, followed by carbamate formation and acidic deprotection to the hydrochloride salt. This demonstrates the feasibility of scaling cyclopropyl amine synthesis for guanidine preparation.

Research Findings and Yield Data

Summary of Preparation Method Analysis

- The preparation of this compound is best approached via the synthesis of a substituted cyanamide intermediate from the corresponding amine, followed by guanidine formation catalyzed by Lewis acids.

- The amine precursor can be efficiently prepared from cyclopropyl methyl ketone through organometallic addition and subsequent functional group transformations.

- Purification techniques include chromatographic separation or aqueous work-up with extraction, followed by recrystallization to obtain analytically pure hydrochloride salts.

- The use of HCl gas in ethyl acetate is an effective method for converting the free base guanidine to its hydrochloride salt.

- These methods provide a balance of yield, purity, scalability, and operational simplicity, making them suitable for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-methylguanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the guanidine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

CPMG serves as a crucial reagent in organic synthesis , acting as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

CPMG is being studied for its biological activities , including:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, influencing metabolic pathways.

- Receptor Binding : It interacts with certain receptors, potentially modulating physiological responses.

Medicine

Emerging studies suggest that CPMG has potential therapeutic applications, particularly in:

- Neurological Disorders : Investigations are ongoing into its efficacy as a treatment for conditions like depression and anxiety due to its action on neurotransmitter systems.

- Therapeutic Development : As a candidate for drug development, CPMG could help in creating novel treatments targeting various diseases.

Industrial Applications

In industrial chemistry, CPMG is utilized as a catalyst in specific reactions and as a precursor for synthesizing new materials.

Case Studies

Several studies have highlighted the potential applications of CPMG:

- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters indicates that CPMG derivatives exhibit significant inhibitory activity against specific enzymes involved in neurodegenerative diseases .

- Receptor Binding Affinity : A study explored the binding affinity of CPMG to serotonin receptors, suggesting its potential use in treating mood disorders .

- Synthesis of New Materials : Industrial applications have been documented where CPMG acts as a catalyst in synthesizing biodegradable polymers, showcasing its versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-methylguanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Guanidine Derivatives

Key Observations :

- Guanidine Hydrochloride : Lacking substituents, it is highly water-soluble and widely used as a chaotropic agent. Its simplicity makes it a benchmark for comparing substituted derivatives .

- The methyl group may reduce solubility in polar solvents compared to the parent compound.

- 1-(Methylamino)guanidine: The methylamino substituent likely enhances hydrogen-bonding capacity, making it useful in coordination chemistry or as a ligand .

Physicochemical Properties

- Solubility : Guanidine hydrochloride is highly soluble in water (>8 M at 25°C) , while cyclopropyl-containing derivatives like 1-cyclopropyl-1-methylguanidine HCl may exhibit reduced aqueous solubility due to hydrophobic substituents.

- Stability : Cyclopropyl groups are prone to ring-opening under acidic or high-temperature conditions, which could limit the stability of 1-cyclopropyl-1-methylguanidine HCl compared to linear alkylguanidines .

- Basicity : Guanidine derivatives typically have pKa values >12. Substituents like cyclopropyl may slightly lower basicity due to steric hindrance of the protonation site.

Research Findings and Gaps

- Synthetic Routes: Substituted guanidines are often synthesized via nucleophilic substitution or condensation reactions. For example, guanidine hydrochloride is produced by reacting cyanamide with ammonium chloride .

- Biological Activity: Cyclopropyl groups are common in bioactive molecules (e.g., HIV protease inhibitors).

- Safety Profile: Guanidine hydrochloride is toxic upon ingestion or inhalation .

Biological Activity

Overview

1-Cyclopropyl-1-methylguanidine hydrochloride (CMG-HCl) is a guanidine derivative with the molecular formula CHClN and a molecular weight of approximately 149.62 g/mol. This compound is gaining attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

CMG-HCl is characterized by a cyclopropyl and a methyl group attached to a guanidine core, which influences its reactivity and biological interactions. The synthesis typically involves several steps, allowing for the production of this compound in laboratory settings. A common method includes the reaction of cyclopropylamine with methyl isocyanate, followed by hydrolysis to yield the hydrochloride salt form.

Biological Activities

Research indicates that CMG-HCl may have several biological activities:

- Enzyme Inhibition : Guanidine derivatives are known to inhibit sphingosine kinases (SphK1 and SphK2), which are involved in important cellular signaling pathways. This inhibition can influence processes such as cell proliferation and apoptosis, making CMG-HCl a candidate for further exploration in cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to CMG-HCl may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Anticancer Potential : The compound's structural features may contribute to its ability to induce cytotoxic effects against certain cancer cell lines, although specific data on CMG-HCl remains sparse. The broader class of guanidine derivatives has shown promise in targeting various cancers .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected guanidine derivatives compared to this compound:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-Cyclopropyl-1-methylguanidine | Cyclopropyl + Methyl group | Potential neuroprotective effects | Enzyme inhibition, anticancer |

| 1-Methylguanidine | Methyl group on guanidine | Known for renal toxicity but also anti-inflammatory | Cytotoxicity against cancer cells |

| Cyclopropylamine | Cyclopropyl group | Acts as a building block for various pharmaceuticals | Neuroprotective effects |

| Guanidine derivatives | Various substitutions | Broad range of biological activities | Anticancer, anti-inflammatory |

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1-methylguanidine hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution reactions between cyclopropylmethylamine derivatives and methylguanidine precursors under controlled conditions. Purity optimization requires rigorous purification steps, such as recrystallization in polar solvents (e.g., ethanol/water mixtures) and chromatography (silica gel or reverse-phase HPLC). Reaction parameters like temperature (60–80°C) and stoichiometric ratios of reactants (1:1.2 amine:guanidine) should be systematically validated using TLC or LC-MS for real-time monitoring .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm cyclopropane ring integrity and methylguanidine moiety (e.g., δ 1.0–1.5 ppm for cyclopropane protons, δ 3.0–3.5 ppm for methyl groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 158.1) and fragmentation patterns .

- XRD : For crystalline form characterization, ensuring batch-to-batch consistency .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Focus on target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using purified proteins (e.g., kinases or GPCRs). Include controls for non-specific binding (e.g., guanidine hydrochloride analogs) and validate activity via dose-response curves (IC/EC calculations). Use fluorometric or radiometric detection methods for high sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

- Purity variations : Validate compound purity (>98% via HPLC) and exclude contaminants (e.g., unreacted cyclopropane precursors) using orthogonal methods .

- Assay conditions : Standardize buffer pH, ionic strength, and temperature. Cross-validate findings using multiple assay formats (e.g., SPR vs. fluorescence polarization) .

- Target promiscuity : Perform counter-screens against structurally related enzymes/receptors to confirm specificity .

Q. How can reaction intermediates and byproducts be systematically identified during synthesis?

Employ LC-MS/MS or GC-MS to track intermediates in real time. For example, detect methylguanidine-cyclopropane adducts or hydrolyzed byproducts (e.g., cyclopropanecarboxylic acid derivatives). Use isotopic labeling (N-guanidine) to trace reaction pathways .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., NMDA receptors).

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with experimental bioactivity data .

Q. How do cyclopropane ring strain and guanidine basicity influence the compound’s physicochemical properties?

The cyclopropane ring increases lipophilicity (LogP ~1.5), enhancing membrane permeability, while the guanidine group (pKa ~13) ensures high solubility in acidic buffers. These properties are critical for optimizing bioavailability in pharmacokinetic studies .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

Document:

Q. How are stability studies designed for this compound under varying storage conditions?

Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.